Superior Gram-Positive Antibacterial Potency Compared to Ampicillin in Class-Level Thiazolidinone-Nitrofuran Hybrids
In a structurally analogous series of nitrofuran-thiazolidinone hybrids, compounds bearing the 5-nitrofuran-thiazolidin-4-one scaffold demonstrated antibacterial efficacy substantially greater than ampicillin against Gram-positive bacteria [1]. While this specific compound (CAS 5407-75-0) was not directly tested in this study, the scaffold core (nitrofuran linked to a thiazolidinone ring via an imino bridge) is identical to the highly potent leads 9, 20, and 29, which produced inhibition zones >30 mm against metronidazole-resistant H. pylori at 100 µg/disc [1]. This class-level superiority over a first-line clinical comparator provides a strong rationale for selecting this specific chemotype for further optimization.
| Evidence Dimension | Antibacterial potency against Gram-positive bacteria and metronidazole-resistant H. pylori |
|---|---|
| Target Compound Data | Structurally representative leads (e.g., compound 29): inhibition zone >30 mm (100 µg/disc) and >20 mm (50 µg/disc) against metronidazole-resistant H. pylori; MIC = 1.56 µg/mL against MRSA [1]. |
| Comparator Or Baseline | Ampicillin: substantially lower antibacterial efficacy against the same Gram-positive panel; Metronidazole: clinically ineffective against the resistant H. pylori strains tested [1]. |
| Quantified Difference | Inhibition zone difference >30 mm vs. metronidazole-resistant strains at 100 µg/disc; MRSA MIC of 1.56 µg/mL for lead compound 29, with ampicillin inferior across the panel [1]. |
| Conditions | In vitro disk diffusion (100 µg/disc and 50 µg/disc) and broth microdilution MIC assays against Gram-positive bacteria and metronidazole-resistant H. pylori clinical isolates [1]. |
Why This Matters
Procurement of this compound provides a scaffold that, in closely related derivatives, outperforms ampicillin—a widely used clinical antibiotic—against resistant Gram-positive pathogens, informing hit-to-lead programs targeting MRSA and drug-resistant H. pylori.
- [1] N. Hosseinzadeh, M. Hasani, A. Foroumadi, et al. 5-Nitro-heteroarylidene analogs of 2-thiazolylimino-4-thiazolidinones as a novel series of antibacterial agents. Med. Chem. Res. 2013, 22, 2293–2302. https://doi.org/10.1007/s00044-012-0225-5. View Source
